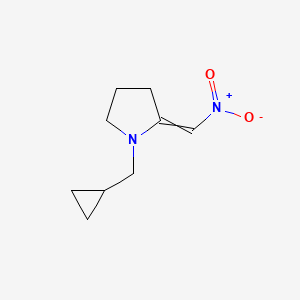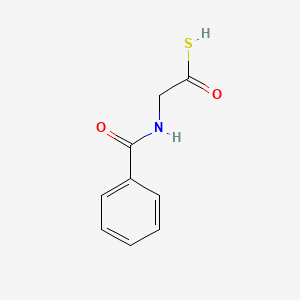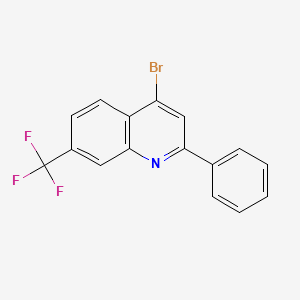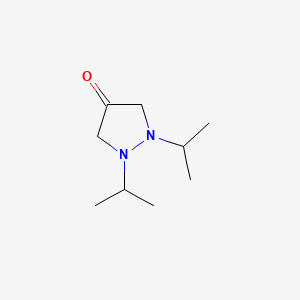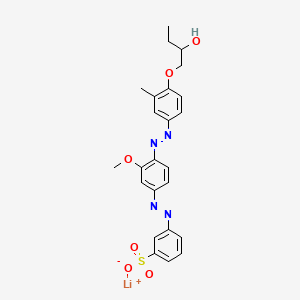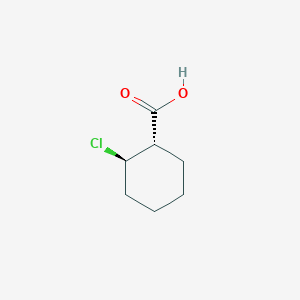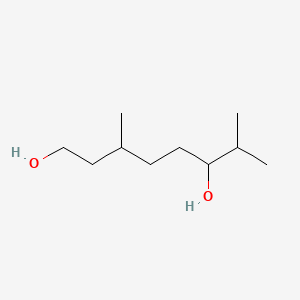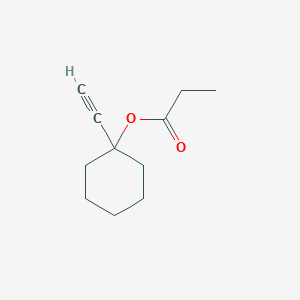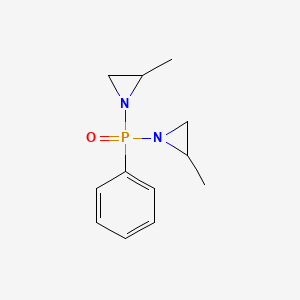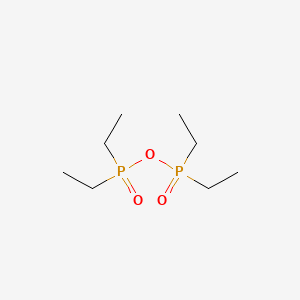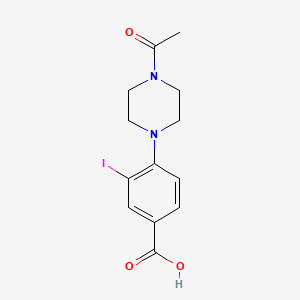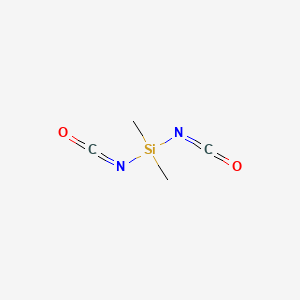![molecular formula C15H14N2O2 B13755971 4-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid CAS No. 2675-42-5](/img/structure/B13755971.png)
4-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid is an organic compound with the molecular formula C15H14N2O2. It is a derivative of benzoic acid and contains a hydrazinyl group attached to the benzene ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid typically involves the reaction of phenylhydrazine with acetophenone to form 1-phenyl-2-(1-phenylethylidene)hydrazine. This intermediate is then reacted with 4-carboxybenzaldehyde under acidic conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions
4-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Oxidized derivatives of the hydrazinyl group.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.
科学的研究の応用
4-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of heterocyclic compounds and other organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of 4-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
4-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid: Unique due to its specific hydrazinyl and benzoic acid structure.
2-{2-[(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl)methylene]hydrazinyl}methoxybenzo[d]thiazole: Similar in having a hydrazinyl group but differs in the overall structure and functional groups.
Uniqueness
This compound stands out due to its specific combination of a hydrazinyl group and a benzoic acid moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
特性
CAS番号 |
2675-42-5 |
|---|---|
分子式 |
C15H14N2O2 |
分子量 |
254.28 g/mol |
IUPAC名 |
4-[2-(1-phenylethylidene)hydrazinyl]benzoic acid |
InChI |
InChI=1S/C15H14N2O2/c1-11(12-5-3-2-4-6-12)16-17-14-9-7-13(8-10-14)15(18)19/h2-10,17H,1H3,(H,18,19) |
InChIキー |
MRGAGDMCVDFJLP-UHFFFAOYSA-N |
正規SMILES |
CC(=NNC1=CC=C(C=C1)C(=O)O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


